molecular formula C22H22N4OS B3805234 1-[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]methanamine

1-[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]methanamine

Cat. No.: B3805234
M. Wt: 390.5 g/mol
InChI Key: WQJOEFYEUNRQGC-UHFFFAOYSA-N
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Description

The compound “1-[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]methanamine” is a complex organic molecule. It contains several functional groups including a diphenylmethyl group, an oxadiazole ring, a thiazole ring, and a methanamine group . The presence of these functional groups suggests that the compound may have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of an oxadiazole ring and a thiazole ring. The oxadiazole ring is a five-membered heterocyclic ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The thiazole ring is also a five-membered heterocyclic ring, but it contains three carbon atoms, one nitrogen atom, and one sulfur atom . The presence of these rings, along with the other functional groups, gives the compound its unique chemical properties.

Future Directions

Future research on this compound could involve further exploration of its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, studies could be conducted to investigate its potential biological activities and applications .

Properties

IUPAC Name

N-[(3-benzhydryl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-1-(2-methyl-1,3-thiazol-4-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4OS/c1-16-23-19(15-28-16)13-26(2)14-20-24-22(25-27-20)21(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,15,21H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQJOEFYEUNRQGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CN(C)CC2=NC(=NO2)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]methanamine
Reactant of Route 2
Reactant of Route 2
1-[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]methanamine
Reactant of Route 3
Reactant of Route 3
1-[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]methanamine
Reactant of Route 4
1-[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]methanamine
Reactant of Route 5
Reactant of Route 5
1-[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]methanamine
Reactant of Route 6
Reactant of Route 6
1-[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]methanamine

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